2-Nonadecanone (CAS 629-66-3), also known as methyl heptadecyl ketone, is a long-chain aliphatic ketone characterized by a 19-carbon backbone with a carbonyl group at the C2 position. As a stable, hydrophobic solid at room temperature with a melting point of approximately 54–58 °C, it serves as a critical procurement target for specialized industrial and research applications [REFS-1, REFS-2]. Its primary utility spans acting as a high-energy-density component in solid-liquid phase change materials (PCMs), a persistent waxy attractant in semiochemical and pheromone formulations, and a precise structural model for long-chain ketone photo-elimination studies. For industrial buyers and formulation scientists, 2-nonadecanone offers a unique combination of low volatility, specific thermal phase behavior, and targeted biological activity that shorter-chain or symmetric analogs cannot replicate.
Substituting 2-nonadecanone with generic in-class alternatives, such as shorter-chain homologs (e.g., 2-undecanone) or symmetric isomers (e.g., 10-nonadecanone), critically compromises application-specific performance. In thermal energy storage, replacing 2-nonadecanone with 10-nonadecanone results in a measurable drop in the enthalpy of fusion, directly reducing the latent heat capacity and overall energy density of the phase change material [1]. In agricultural pest management and semiochemical formulations, substituting with highly volatile short-chain ketones transforms a persistent, slow-release contact pheromone into a transient spatial repellent, drastically reducing field efficacy and necessitating frequent lure replacement[2]. Consequently, procurement decisions must prioritize the exact C19 asymmetric structure of 2-nonadecanone to maintain predictable thermal, photochemical, and biological performance.
For thermal management applications, the position of the carbonyl group significantly impacts the energy density of the material. Differential scanning calorimetry (DSC) demonstrates that 2-nonadecanone possesses an enthalpy of fusion of 68.65 kJ/mol at its melting point of 328 K [1]. In direct contrast, its symmetric isomer, 10-nonadecanone, yields a lower enthalpy of fusion of 66.67 kJ/mol at 330 K[1]. This quantitative advantage makes 2-nonadecanone a superior, more energy-dense candidate for solid-liquid thermal energy storage formulations.
| Evidence Dimension | Enthalpy of fusion (ΔfusH) |
| Target Compound Data | 68.65 kJ/mol (at 328 K) |
| Comparator Or Baseline | 10-Nonadecanone (66.67 kJ/mol at 330 K) |
| Quantified Difference | +1.98 kJ/mol higher latent heat capacity |
| Conditions | Differential scanning calorimetry (DSC) of pure compounds |
Maximizes energy storage density per mole in phase change material (PCM) formulations, improving thermal management efficiency.
In studies of chain-length dependent photochemical selectivity, 2-nonadecanone serves as a critical model for long-chain ketone photo-elimination. When subjected to UV irradiation in smectic and solid phases, 2-nonadecanone demonstrates highly specific spatial restrictions compared to shorter-chain homologs like 2-pentadecanone. Quantitative analysis reveals that more than 85% of its photoproducts are derived from carbonyl reduction and Norrish II processes[1]. This predictable, chain-length-specific behavior makes it an essential standard for studying polymer photooxidation and generating targeted vinyl-terminated fragments.
| Evidence Dimension | Photoproduct yield pathway |
| Target Compound Data | >85% derived from carbonyl reduction and Norrish II processes |
| Comparator Or Baseline | Shorter-chain alkanones (e.g., 2-pentadecanone) (Exhibit divergent photoproduct ratios due to lower spatial restriction) |
| Quantified Difference | Highly specific >85% Norrish II / reduction yield in smectic phases |
| Conditions | UV irradiation in smectic/solid matrices |
Provides a predictable, long-chain standard for modeling polymer photooxidation and synthesizing specific vinyl-terminated fragments.
In agricultural pest management and pollinator attraction, the volatility of the active ketone dictates field efficacy. 2-Nonadecanone (C19) functions as a persistent, waxy contact sex pheromone for pests such as the Rhodesian cowpea weevil (Callosobruchus rhodesianus) and as a long-lasting floral attractant [REFS-3, REFS-4]. Compared to shorter-chain methyl ketones like 2-undecanone (C11), which are highly volatile and typically act as transient spatial repellents, 2-nonadecanone's high molecular weight prevents rapid evaporation. This allows the compound to maintain prolonged contact activity and environmental persistence in slow-release lure formulations [1].
| Evidence Dimension | Volatility and behavioral response duration |
| Target Compound Data | Persistent contact sex pheromone and waxy attractant (low volatility) |
| Comparator Or Baseline | 2-Undecanone (Highly volatile transient spatial repellent) |
| Quantified Difference | Extended field duration and contact-specific behavioral elicitation |
| Conditions | Cuticular hydrocarbon profiling and field lure formulations |
Ensures extended field efficacy and stable release rates for agricultural pest traps without requiring frequent lure replacement.
Due to its superior enthalpy of fusion (68.65 kJ/mol) compared to symmetric isomers, 2-nonadecanone is the preferred choice for solid-liquid thermal energy storage systems requiring maximum latent heat capacity at ~55 °C [1].
Its low volatility and specific biological activity make 2-nonadecanone an essential active ingredient in long-lasting contact sex pheromone traps for stored-product pests like the Rhodesian cowpea weevil, outperforming transient short-chain repellents [2].
In photochemical research, 2-nonadecanone is utilized as a precise model compound to study chain-length dependent Norrish Type II reactions in smectic phases, enabling accurate mapping of polymer degradation and vinyl-fragment generation[3].